ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core fused with a pyrimidinone ring. The structure includes:
- A pyrazole ring substituted at position 1 with a 4-ethyl-6-oxo-pyrimidin-2-yl group.
- An amino group at position 5 of the pyrazole.
- An ethyl ester moiety at position 2.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-3-7-5-9(18)16-12(15-7)17-10(13)8(6-14-17)11(19)20-4-2/h5-6H,3-4,13H2,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAPCWDGSHUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 277.29 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Anticancer Activity:
Pyrazole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds often induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Effects:
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. Studies have demonstrated that related pyrazole derivatives can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting a potential for treating inflammatory diseases .
Antimicrobial Activity:
Ethyl 5-amino derivatives have also been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrazole ring enhances their antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis. |
| Anti-inflammatory | Reduces levels of inflammatory cytokines; inhibits COX enzymes. |
| Antimicrobial | Effective against various bacterial strains; potential use in treating infections. |
Case Studies
-
Anticancer Study:
A study demonstrated that a series of pyrazole derivatives, including those similar to ethyl 5-amino compounds, exhibited significant antiproliferative effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . -
Anti-inflammatory Research:
In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives significantly reduced inflammation compared to control groups. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs like celecoxib . -
Antimicrobial Evaluation:
A systematic evaluation against pathogenic bacteria revealed that certain substituted pyrazoles demonstrated higher sensitivity against strains such as E. coli and Staphylococcus aureus, indicating their potential as novel antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate has a molecular formula of C12H15N5O3 and a molecular weight of approximately 277.28 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, as novel compounds that can effectively combat resistant strains are urgently needed. Studies have reported that derivatives of this compound can disrupt bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biological Mechanisms
Understanding the mechanisms through which ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole exerts its effects is crucial for its application in drug development:
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it could inhibit cyclooxygenase (COX) enzymes or lipoxygenases, which are critical in the inflammatory response .
Cell Signaling Pathways
Research indicates that this compound might modulate key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer cell survival. By inhibiting these pathways, the compound could reduce inflammation and promote apoptosis in cancer cells .
Case Studies
Several case studies highlight the potential applications of ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Activity | Showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment option. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis, indicating strong anti-inflammatory properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Ring
(a) Ethyl vs. Methyl Substituents
- Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate (CAS 1177230-69-1): The pyrimidinone ring has 4,5-dimethyl substituents instead of a single ethyl group. Molecular weight: 277.29 g/mol (C₁₂H₁₅N₅O₃) .
(b) Fluorophenyl vs. Ethyl Substituents
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Replaces the pyrimidinone ring with a 4-fluorophenyl group. Molecular weight: 249.24 g/mol (C₁₂H₁₂FN₃O₂) . The fluorophenyl group introduces electronegativity, enhancing dipole interactions and possibly raising the melting point (153–154°C) compared to pyrimidinone analogs .
Modifications to the Pyrazole Core
(a) Amino Group Retention
- Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate: Features a 3-(2,4-dichlorophenyl) and 1-(4-nitrophenyl) substitution. Melting point: 229–230°C (from dioxane-ethanol) . The nitro group enhances intermolecular interactions, contributing to a higher melting point than non-nitrated analogs.
(b) Ester vs. Amide Functionalization
- 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide: Replaces the ethyl ester with a carboxamide group. Melting point: 303–305°C (from acetic acid) . The amide group facilitates stronger hydrogen bonding, significantly increasing thermal stability compared to ester derivatives.
Hybrid Pyrazole-Pyridine Systems
- Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Features a fused pyrazolo-pyridine system instead of a pyrimidinone ring. Structural rigidity from the fused rings may enhance crystallinity and alter solubility profiles .
Research Implications and Gaps
- Hydrogen Bonding: The amino and carbonyl groups in these compounds facilitate hydrogen-bonded networks, critical for crystal packing and stability . However, the absence of crystallographic data for the target compound limits direct comparison.
- Biological Activity : Substituents like nitro or fluorophenyl groups may enhance bioactivity, but further studies are needed to correlate structure-function relationships.
- Synthetic Accessibility : Ethyl ester derivatives (e.g., ) are more synthetically tractable than amides, suggesting a trade-off between stability and ease of preparation.
Preparation Methods
Synthetic Strategy Overview
The synthesis of ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate typically involves:
- Construction of the pyrazole ring with appropriate substitution at positions 1 and 5.
- Attachment of the 4-ethyl-6-oxo-1H-pyrimidin-2-yl substituent at the N-1 position of the pyrazole.
- Introduction of the ethyl ester group at the 4-position of the pyrazole ring.
- Incorporation of the amino group at the 5-position of the pyrazole.
The synthetic route often employs cyclization reactions and condensation steps involving ethyl acetoacetate derivatives and pyrimidine precursors.
Key Preparation Methods
Cyclization and Condensation Approach
The most common approach to prepare this compound involves a multi-step heterocyclic synthesis combining pyrazole and pyrimidinone precursors:
- Starting Materials : Ethyl acetoacetate derivatives (providing the pyrazole skeleton) and 4-ethyl-6-oxo-1H-pyrimidin-2-yl precursors.
- Cyclization Conditions : Heating the mixture in a suitable solvent such as ethanol or acetic acid at temperatures ranging from 80°C to 100°C promotes ring closure and condensation.
- Regioselectivity : The choice of precursors and reaction conditions ensures selective substitution at the pyrazole N-1 position by the pyrimidinyl group and amino substitution at the 5-position.
- Reaction Time : Typically, reactions proceed for several hours (4–12 hours) under reflux to maximize yield and purity.
Optimization of Reaction Conditions
- Solvent System : Ethanol or acetic acid are preferred solvents due to their ability to dissolve both reactants and facilitate cyclization.
- Temperature Control : Maintaining reaction temperatures between 80°C and 100°C is critical to minimize side reactions and degradation.
- Catalysts and Additives : Acidic catalysts such as sulfuric acid or Lewis acids may be used to promote cyclization and improve yields.
- Purification : Post-reaction, the crude product is purified by silica gel column chromatography using an eluent system of ethyl acetate and hexane to achieve >95% purity.
Detailed Research Findings and Data
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl acetoacetate derivatives, 4-ethyl-6-oxo-pyrimidin-2-yl precursors |
| Solvent | Ethanol, Acetic acid |
| Temperature Range | 80–100°C |
| Reaction Time | 4–12 hours |
| Catalysts | Sulfuric acid (H₂SO₄), Lewis acids (optional) |
| Purification Method | Silica gel column chromatography (ethyl acetate/hexane) |
| Yield | Typically high, >70% with optimized conditions |
| Purity | >95% after purification |
Analytical Techniques for Confirmation
The integrity and structure of the synthesized compound are confirmed through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra confirm the presence of the pyrazole and pyrimidinone moieties, the ethyl ester group (characteristic δ ~4.2 ppm for CH₂), and the amino group (δ ~5.8 ppm).
- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight consistent with C₁₂H₁₅N₅O₃.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the structural details and confirms the tautomeric form of the compound, particularly the keto-enol equilibria in the pyrimidinone ring.
Comparative Notes on Similar Pyrazole Derivatives
Research indicates that modifications on the pyrazole core, such as substituting the amino group or altering the ester to amide, influence the synthetic approach and product stability:
| Compound Variant | Impact on Synthesis and Properties |
|---|---|
| Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate | Nitro group enhances intermolecular interactions; requires careful temperature control during synthesis to avoid decomposition. |
| 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide | Amide functionalization increases hydrogen bonding; synthesis involves amidation steps post-pyrazole formation. |
| Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Fused ring systems require modified cyclization conditions and may affect solubility and crystallinity. |
Summary of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of pyrazole core with ethyl ester and amino substitutions | Use ethyl acetoacetate derivatives under reflux in ethanol/acetic acid |
| 2 | Attachment of 4-ethyl-6-oxo-pyrimidin-2-yl group at N-1 position | Cyclization with pyrimidinone precursors; acid catalysis may be used |
| 3 | Purification | Silica gel chromatography (ethyl acetate/hexane) to achieve high purity |
| 4 | Structural confirmation | NMR, MS, and X-ray crystallography |
Q & A
How can the synthesis of ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate be optimized for reproducibility in academic settings?
Basic Research Question
The compound’s synthesis often involves multi-step heterocyclic reactions, such as cyclization or Biginelli-type condensations. Key considerations include:
- Precursor selection : Use ethyl acetoacetate derivatives and thioureas as starting materials to ensure regioselectivity .
- Reaction conditions : Optimize temperature (typically 80–100°C) and solvent systems (e.g., ethanol or acetic acid) to minimize side products .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for isolating the final product with >95% purity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the pyrazole and pyrimidinone moieties, with characteristic shifts for the ethyl ester (δ ~4.2 ppm) and amino groups (δ ~5.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₆N₄O₃: 292.1154) .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by analyzing single-crystal structures .
How can computational modeling aid in understanding the reactivity of this compound in novel reactions?
Advanced Research Question
Quantum chemical calculations and reaction path simulations are valuable for:
- Mechanistic insights : Study transition states in cyclization reactions using density functional theory (DFT) to predict regioselectivity .
- Electronic properties : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization .
- Solvent effects : Employ COSMO-RS models to optimize solvent selection for reactions involving polar intermediates .
What strategies resolve contradictions in reported bioactivity data for pyrimidinone derivatives?
Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial vs. antitumor) often arise from:
- Structural variations : Compare substituent effects (e.g., 4-ethyl vs. 4-methyl groups) on binding affinity using SAR studies .
- Assay conditions : Standardize cytotoxicity assays (e.g., MTT protocol, HeLa cells) and control for solvent interference (e.g., DMSO concentration) .
- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
What methodologies are effective for derivatizing the pyrazole core to enhance pharmacological properties?
Advanced Research Question
Targeted functionalization approaches include:
- Electrophilic substitution : Introduce halogens (Cl, F) at the pyrazole C-3 position to improve metabolic stability .
- Cross-coupling reactions : Utilize Suzuki-Miyaura conditions to attach aryl/heteroaryl groups at the pyrimidinone C-6 position .
- Bioisosteric replacement : Replace the ethyl ester with a methyloxadiazole to enhance bioavailability while retaining hydrogen-bonding capacity .
How can reaction engineering improve scalability of multi-step syntheses involving this compound?
Advanced Research Question
Process optimization for scale-up involves:
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclization) and reduce batch variability .
- Catalytic systems : Screen heterogeneous catalysts (e.g., zeolites) to enhance yields in Biginelli reactions .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
What are the challenges in interpreting tautomeric behavior of the pyrimidin-2(1H)-one moiety?
Advanced Research Question
Tautomeric equilibria between keto and enol forms complicate structural assignments:
- Solid-state analysis : X-ray diffraction can lock the tautomeric form, as seen in related pyrimidinone derivatives .
- Dynamic NMR : Perform variable-temperature ¹H NMR in DMSO-d₆ to observe exchange broadening and quantify tautomer ratios .
- Computational validation : Compare DFT-calculated chemical shifts with experimental data to identify dominant tautomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
